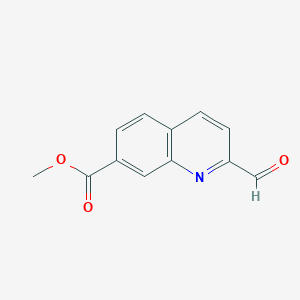

Methyl 2-formylquinoline-7-carboxylate

Overview

Description

Methyl 2-formylquinoline-7-carboxylate: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with a formyl group at the 2-position and a carboxylate ester at the 7-position, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The synthesis of methyl 2-formylquinoline-7-carboxylate can be achieved through the Vilsmeier-Haack reaction, where a formyl group is introduced into the quinoline ring. This involves the reaction of quinoline with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the formylated quinoline derivative.

Microwave-Assisted Synthesis: Recent advances in green chemistry have led to the development of microwave-assisted synthesis methods. This approach involves the use of microwave irradiation to accelerate the reaction between quinoline, DMF, and POCl3, followed by esterification with methanol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures consistent product quality and high efficiency. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-formylquinoline-7-carboxylate can undergo oxidation reactions to form quinoline-2,7-dicarboxylic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), methanol or ether as solvents.

Substitution: Hydrazine (N2H4), various nucleophiles, mild to moderate temperatures.

Major Products:

Oxidation: Quinoline-2,7-dicarboxylic acid.

Reduction: Methyl 2-hydroxymethylquinoline-7-carboxylate.

Substitution: Hydrazone derivatives and other substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Methyl 2-formylquinoline-7-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. It is used in the preparation of quinoline-based ligands for coordination chemistry and catalysis .

Biology: In biological research, this compound is utilized in the development of fluorescent probes and sensors for detecting metal ions and biomolecules. Its quinoline core imparts strong fluorescence properties, making it suitable for imaging applications .

Medicine: this compound derivatives exhibit potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use in drug discovery and development for treating infectious diseases and cancer .

Industry: In the industrial sector, this compound is employed in the synthesis of dyes, pigments, and agrochemicals. Its versatility and reactivity make it valuable for producing a wide range of chemical products .

Mechanism of Action

The mechanism of action of methyl 2-formylquinoline-7-carboxylate and its derivatives involves interactions with various molecular targets. The quinoline core can intercalate with DNA, disrupting its structure and function. This property is exploited in the development of anticancer agents that target rapidly dividing cells .

Additionally, the formyl group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate enzyme activity and cellular signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Quinoline-2-carboxylic acid: Lacks the formyl group at the 2-position, resulting in different reactivity and biological activity.

Methyl 2-hydroxyquinoline-7-carboxylate: Contains a hydroxyl group instead of a formyl group, leading to variations in chemical behavior and applications.

Quinoline-7-carboxylic acid: Lacks the ester group, affecting its solubility and reactivity in chemical reactions.

Uniqueness: Methyl 2-formylquinoline-7-carboxylate is unique due to the presence of both formyl and carboxylate ester groups on the quinoline core. This combination of functional groups enhances its reactivity and versatility in synthetic chemistry. The formyl group allows for further functionalization through nucleophilic addition reactions, while the carboxylate ester group provides stability and solubility in organic solvents .

Properties

IUPAC Name |

methyl 2-formylquinoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-16-12(15)9-3-2-8-4-5-10(7-14)13-11(8)6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICMJLWCLYYSSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=CC(=N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2719434.png)

![N-(4-fluoro-3-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2719436.png)

![N-(4-methylbenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2719449.png)

![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(3-morpholinopropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2719450.png)

![N-(3-chlorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2719451.png)

![N-(4-ethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2719452.png)

![2-{[1-(3-chloro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2719456.png)